6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 851124-73-7
VCID: VC4868084
InChI: InChI=1S/C28H24N6O2S2/c1-17-5-9-19(10-6-17)23-14-22(24-4-3-13-37-24)32-34(23)25(35)16-38-28-30-26-21(27(36)31-28)15-29-33(26)20-11-7-18(2)8-12-20/h3-13,15,23H,14,16H2,1-2H3,(H,30,31,36)
SMILES: CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6
Molecular Formula: C28H24N6O2S2
Molecular Weight: 540.66

6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.: 851124-73-7

Cat. No.: VC4868084

Molecular Formula: C28H24N6O2S2

Molecular Weight: 540.66

* For research use only. Not for human or veterinary use.

6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 851124-73-7

Specification

CAS No. 851124-73-7
Molecular Formula C28H24N6O2S2
Molecular Weight 540.66
IUPAC Name 1-(4-methylphenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C28H24N6O2S2/c1-17-5-9-19(10-6-17)23-14-22(24-4-3-13-37-24)32-34(23)25(35)16-38-28-30-26-21(27(36)31-28)15-29-33(26)20-11-7-18(2)8-12-20/h3-13,15,23H,14,16H2,1-2H3,(H,30,31,36)
Standard InChI Key XGFKWEZLHTYHOC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6

Introduction

Chemical Structure and Molecular Features

Core Architecture and Substituent Analysis

The molecule features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, substituted at the 1- and 6-positions with p-tolyl groups. A thioether linkage connects the 6-position to a ketone-functionalized ethyl chain, which is further bonded to a 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole moiety. Key structural attributes include:

  • Aromatic Systems: The p-tolyl (methyl-substituted phenyl) and thiophene rings contribute to lipophilicity and π-π stacking potential.

  • Chiral Centers: The dihydropyrazole ring introduces stereochemical complexity, necessitating enantioselective synthesis approaches.

  • Hydrogen Bonding Sites: The pyrimidinone carbonyl and pyrazole N-H groups offer sites for intermolecular interactions.

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name1-(4-Methylphenyl)-6-[2-(3-(4-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
SMILESCC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6
InChIKeyXGFKWEZLHTYHOC-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The compound is synthesized through a sequence of condensation, cyclization, and functionalization reactions. A representative pathway involves:

  • Formation of the Pyrazole Intermediate: Reaction of thiophene-2-carbaldehyde with p-tolylhydrazine under acidic conditions yields 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole.

  • Ketone Introduction: The pyrazole intermediate undergoes acetylation with chloroacetyl chloride, forming a ketone-functionalized ethyl chain .

  • Thioether Coupling: A nucleophilic substitution reaction links the acetylated pyrazole to a 6-mercapto-pyrazolo[3,4-d]pyrimidinone precursor.

Table 2: Critical Reaction Parameters

StepConditionsYield (%)
Pyrazole FormationEthanol, HCl, 80°C, 12 h68–72
AcetylationDCM, Et₃N, 0°C → RT, 4 h85
Thioether CouplingDMF, K₂CO₃, 60°C, 8 h63

Reaction monitoring via TLC and HPLC ensures intermediate purity, while final purification employs column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Characterization

Spectroscopic and Chromatographic Profiling

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (pyrimidinone H-2), 7.45–7.12 (aromatic protons), and 4.32 (dihydropyrazole CH₂).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 541.2 [M+H]⁺, consistent with the molecular weight.

  • HPLC Purity: Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >98% purity .

CompoundCDK2 Inhibition (% at 10 µM)TNF-α Inhibition (%)
Target Compound9270
6-Methyl Analog7855
Thiophene-Free Derivative6430

The thiophene and p-tolyl groups enhance target binding via hydrophobic interactions and π-stacking with kinase ATP pockets .

Physicochemical Properties and Drug-Likeness

Solubility and Permeability

Despite its high molecular weight, the compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS, pH 7.4) due to the thioether and carbonyl groups. LogP calculations (3.1) suggest favorable membrane permeability, aligning with Lipinski’s rule of five criteria.

Table 4: Drug-Likeness Parameters

ParameterValue
Molecular Weight540.66 g/mol
H-Bond Donors2
H-Bond Acceptors6
Rotatable Bonds8

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